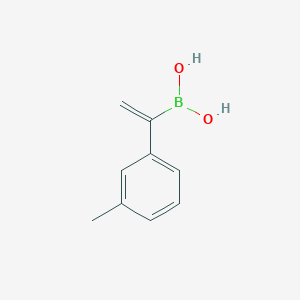
(1-(m-Tolyl)vinyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(m-Tolyl)vinyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a vinyl group, which is further substituted with a meta-tolyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(m-Tolyl)vinyl)boronic acid typically involves the hydroboration of alkynes or alkenes. One common method is the hydroboration of an alkyne with pinacolborane (HBpin) in the presence of a catalyst such as a pyrrolide-based PNP pincer ligand . This reaction proceeds with high regio- and stereoselectivity, yielding the desired vinylboronic acid.
Industrial Production Methods: Industrial production of this compound often employs similar hydroboration techniques but on a larger scale. The use of commercially available borane adducts, such as H3B·THF, allows for efficient and scalable hydroboration processes .
Chemical Reactions Analysis
Types of Reactions: (1-(m-Tolyl)vinyl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are common oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Alkanes.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry: (1-(m-Tolyl)vinyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: Boronic acids, including this compound, are used in the development of enzyme inhibitors and sensors for biological molecules. Their ability to form reversible covalent bonds with diols makes them useful in detecting saccharides and other biomolecules .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role in facilitating efficient and selective chemical transformations is highly valued .
Mechanism of Action
The mechanism of action of (1-(m-Tolyl)vinyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- m-Tolylboronic acid
Uniqueness: (1-(m-Tolyl)vinyl)boronic acid is unique due to its combination of a vinyl group and a meta-tolyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C9H11BO2 |
|---|---|
Molecular Weight |
162.00 g/mol |
IUPAC Name |
1-(3-methylphenyl)ethenylboronic acid |
InChI |
InChI=1S/C9H11BO2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,11-12H,2H2,1H3 |
InChI Key |
IVKZVBLDJARSHW-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C)C1=CC=CC(=C1)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



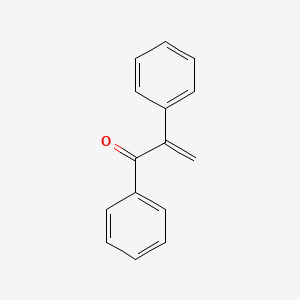
![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)
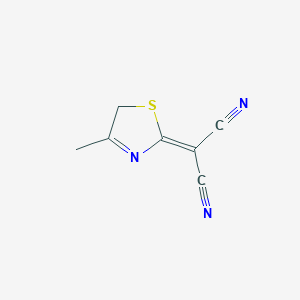
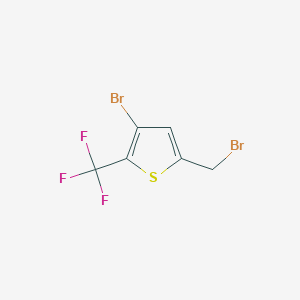

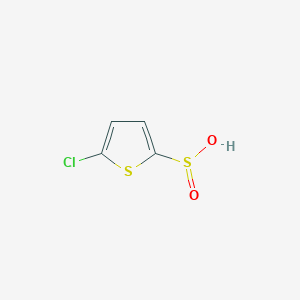
![4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12957321.png)
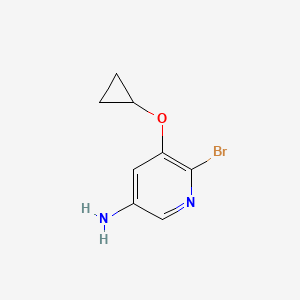
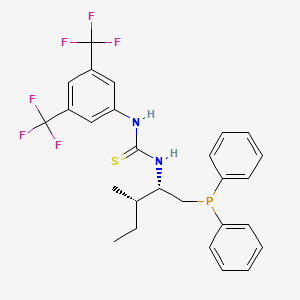

![Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12957330.png)

![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B12957358.png)
